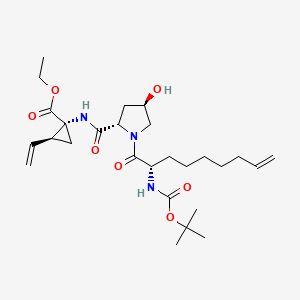
5,5'-Dimethyl-2,2'-Bipiperidin
Übersicht
Beschreibung
5,5'-Dimethyl-2,2'-bipiperidine is a useful research compound. Its molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol. The purity is usually 95%.
The exact mass of the compound 5,5'-Dimethyl-2,2'-bipiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,5'-Dimethyl-2,2'-bipiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Dimethyl-2,2'-bipiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
“5,5’-Dimethyl-2,2’-Bipiperidin” wird häufig als Zwischenprodukt in der organischen Synthese verwendet . Das bedeutet, dass es zur Herstellung einer Vielzahl anderer chemischer Verbindungen eingesetzt werden kann.
Pharmazeutika
Diese Verbindung wird auch in der pharmazeutischen Industrie eingesetzt . Zwar werden die spezifischen Medikamente, in denen sie verwendet wird, nicht erwähnt, aber es ist wahrscheinlich, dass sie zur Struktur bestimmter Arzneimittel beiträgt.
Synthese von Farbstoffen
Eine weitere Anwendung von “5,5’-Dimethyl-2,2’-Bipiperidin” ist die Synthese von Farbstoffen . Farbstoffe sind Stoffe, die verwendet werden, um Textilien, Papier, Leder und anderen Materialien Farbe zu verleihen.
Pflanzenschutzmittel
Es wird auch als Rohstoff bei der Synthese von Pflanzenschutzmitteln eingesetzt . Dies sind Chemikalien, wie Pestizide und Düngemittel, die in der Landwirtschaft verwendet werden, um die Ernteerträge zu verbessern und Pflanzen vor Krankheiten zu schützen.
Herstellung von 5-Methyl-5’vinyl-2,2’-Bipyridin
“5,5’-Dimethyl-2,2’-Bipiperidin” wird als Vorläufer für die Herstellung von 5-Methyl-5’vinyl-2,2’-Bipyridin verwendet . Diese Verbindung könnte ihre eigenen Anwendungen in verschiedenen Industrien haben.
Ligand für Metallzentren
2,2’-Bipyridin, eine eng verwandte Spezies von “5,5’-Dimethyl-2,2’-Bipiperidin”, ist dafür bekannt, als mehrzähniger Ligand für Metallzentren zu wirken . Es ist möglich, dass “5,5’-Dimethyl-2,2’-Bipiperidin” ähnliche Anwendungen haben könnte.
Wirkmechanismus
Target of Action
It is known to be used as a ligand in the synthesis of organometallic complexes .
Mode of Action
The mode of action of 5,5’-Dimethyl-2,2’-bipiperidine involves its interaction with other compounds in the formation of complexes. For instance, it has been used in the synthesis of C,N-cyclometalated ruthenium (II) complexes . It is also involved in the formation of lanthanide complexes .
Biochemische Analyse
Biochemical Properties
5,5’-Dimethyl-2,2’-bipiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with iron (III), which exhibit cytotoxic activity against certain cell lines . The nature of these interactions often involves coordination with nitrogen and oxygen atoms, leading to the formation of stable complexes that can influence biochemical pathways.
Cellular Effects
The effects of 5,5’-Dimethyl-2,2’-bipiperidine on various types of cells and cellular processes are profound. It has been shown to exhibit cytotoxicity against A549 cells, a type of lung cancer cell line . This compound influences cell function by interacting with DNA, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. The binding interactions with DNA suggest that 5,5’-Dimethyl-2,2’-bipiperidine can interfere with the replication and transcription processes, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5,5’-Dimethyl-2,2’-bipiperidine exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions such as iron (III), which can then interact with DNA through groove binding . This interaction is facilitated by hydrogen bonding and van der Waals forces, leading to changes in gene expression and enzyme activity. The compound’s ability to form stable complexes with metal ions is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Dimethyl-2,2’-bipiperidine change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation
Dosage Effects in Animal Models
The effects of 5,5’-Dimethyl-2,2’-bipiperidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity. Exceeding this threshold can result in toxic effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
5,5’-Dimethyl-2,2’-bipiperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function. Understanding the metabolic pathways of 5,5’-Dimethyl-2,2’-bipiperidine is crucial for optimizing its use in biochemical and pharmaceutical research.
Transport and Distribution
The transport and distribution of 5,5’-Dimethyl-2,2’-bipiperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 5,5’-Dimethyl-2,2’-bipiperidine can influence its biochemical activity and therapeutic potential.
Subcellular Localization
5,5’-Dimethyl-2,2’-bipiperidine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to certain compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biochemical effects.
Eigenschaften
IUPAC Name |
5-methyl-2-(5-methylpiperidin-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNPTGKSOFYOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2CCC(CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378805-84-5 | |
| Record name | 5,5'-Dimethyl-2,2'-bipiperidine (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4'-propyl-](/img/structure/B1507531.png)
![6-(Pyridin-3-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B1507532.png)







![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)



